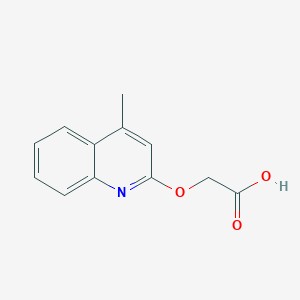

2-((4-Methylquinolin-2-yl)oxy)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylquinolin-2-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-6-11(16-7-12(14)15)13-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIVDAIRGTURPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570772 | |

| Record name | [(4-Methylquinolin-2-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194659-06-8 | |

| Record name | [(4-Methylquinolin-2-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Methylquinolin 2 Yl Oxy Acetic Acid

Retrosynthetic Analysis of the 2-((4-Methylquinolin-2-yl)oxy)acetic Acid Skeleton

Retrosynthetic analysis of this compound identifies the ether linkage as the most logical point for disconnection. This primary disconnection (a C-O bond cleavage) simplifies the target molecule into two key synthons: the heterocyclic core, 4-methyl-2-hydroxyquinoline, and a two-carbon electrophilic synthon representing the acetic acid moiety, such as a haloacetic acid or its ester equivalent.

A further retrosynthetic step on the 4-methyl-2-hydroxyquinoline core suggests its formation via the Conrad-Limpach cyclization reaction. orgsyn.org This well-established method involves the condensation of an aniline (B41778) with a β-ketoester, in this case, ethyl acetoacetate, followed by a high-temperature cyclization to form the quinolinol ring system. This multi-step disconnection strategy provides a clear and feasible roadmap for the de novo synthesis of the target molecule from simple, commercially available starting materials.

Figure 1: Retrosynthetic Pathway

Optimized Synthetic Routes for the Preparation of this compound

The synthesis of the title compound can be approached through several optimized routes, primarily centering on the formation of the ether linkage.

Strategies Involving Esterification and Subsequent Hydrolysis

A robust and widely employed two-step strategy involves an initial O-alkylation of the 4-methyl-2-hydroxyquinoline precursor with an alkyl haloacetate, followed by hydrolysis of the resulting ester. This method offers advantages in terms of reaction control and purification of the intermediate ester.

The first step is a Williamson ether synthesis, where the hydroxyl group of 4-methyl-2-hydroxyquinoline is deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The resulting nucleophilic quinolinoxide anion then undergoes an SN2 reaction with an electrophile such as ethyl bromoacetate (B1195939) to yield the intermediate, ethyl 2-((4-methylquinolin-2-yl)oxy)acetate.

The second step is the hydrolysis of the ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis using aqueous sodium hydroxide (B78521) or potassium carbonate is common, followed by acidification to precipitate the final product. nih.gov However, acidic hydrolysis with reagents like hydrochloric acid can also be effective, though care must be taken as spontaneous decarboxylation can sometimes occur under harsh acidic conditions, leading to the formation of quinaldine. nih.gov

| Step | Reagents & Conditions | Purpose |

| 1. O-Alkylation | 4-Methyl-2-hydroxyquinoline, Ethyl bromoacetate, K₂CO₃, DMF, Heat | Forms the intermediate ester via Williamson ether synthesis. |

| 2. Hydrolysis | Ethyl 2-((4-methylquinolin-2-yl)oxy)acetate, NaOH(aq), then HCl(aq) | Converts the ester to the final carboxylic acid product. nih.gov |

Direct Alkylation Approaches from 4-Methyl-2-hydroxyquinoline Precursors

However, a significant challenge in the direct alkylation of quinolinol systems is the potential for competing N-alkylation versus O-alkylation. nih.govnih.gov The regioselectivity of the reaction is highly dependent on the reaction conditions. The choice of base, solvent, temperature, and counter-ion can influence the site of alkylation. Generally, polar aprotic solvents and stronger bases tend to favor O-alkylation. The tautomeric nature of the 2-hydroxyquinoline, which exists in equilibrium with its 2-quinolone form, further complicates this selectivity.

| Parameter | Esterification/Hydrolysis Route | Direct Alkylation Route |

| Number of Steps | Two | One |

| Key Challenge | Potential for side reactions during hydrolysis. nih.gov | Controlling O- vs. N-alkylation regioselectivity. nih.govnih.gov |

| Intermediate | Stable, easily purified ester. | None. |

| Overall Yield | Often higher due to better control. | Can be lower if selectivity is poor. |

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles can significantly reduce the environmental impact of synthesizing this compound. Key strategies include the use of microwave-assisted synthesis, environmentally benign solvents, and efficient catalysts.

Microwave irradiation can dramatically shorten reaction times for both the initial cyclization to form the quinoline (B57606) core and the subsequent alkylation step. nih.govmdpi.com This reduction in reaction time leads to significant energy savings. Furthermore, replacing hazardous solvents like DMF with greener alternatives such as ethanol (B145695), water, or even solvent-free conditions where applicable, minimizes waste and toxicity. nih.gov The use of recyclable catalysts or non-toxic, readily available bases like potassium carbonate instead of more hazardous reagents like sodium hydride aligns with the principles of safer chemistry. sphinxsai.com

| Conventional Method | Green Alternative | Principle |

| Conventional heating (reflux) | Microwave-assisted heating | Reduced energy consumption and reaction time. nih.govmdpi.com |

| Solvents like DMF, Chloroform | Ethanol, Water, Solvent-free | Use of safer, less toxic solvents. nih.gov |

| Strong, hazardous bases (e.g., NaH) | Weaker, safer bases (e.g., K₂CO₃) | Hazard reduction. |

| Stoichiometric reagents | Catalytic amounts of reagents (e.g., BiCl₃) | Increased atom economy and reduced waste. nih.gov |

Advanced Isolation and Purification Techniques for this compound

Ensuring the high purity of the final compound is critical. A combination of techniques is typically employed for the isolation and purification of this compound.

A primary method involves acid-base extraction . Due to the presence of the carboxylic acid group, the target compound is soluble in aqueous basic solutions (e.g., sodium bicarbonate or sodium hydroxide). This allows for its separation from non-acidic impurities. The compound can be extracted from an organic solvent into an aqueous base, the aqueous layer is then washed with a fresh organic solvent to remove any remaining neutral or basic impurities, and finally, the aqueous layer is acidified to precipitate the pure product, which can be collected by filtration. This principle of using pH shifts to move a target compound between aqueous and organic phases is a powerful purification strategy. google.com

Recrystallization is another fundamental technique. The crude product is dissolved in a hot solvent or solvent mixture in which it has high solubility at elevated temperatures and low solubility at cooler temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. orgsyn.org Common solvents for recrystallization might include ethanol, acetic acid, or mixtures involving water.

For challenging separations, column chromatography over a solid phase like silica (B1680970) gel can be employed. A suitable solvent system (eluent) is chosen to allow the target compound to move down the column at a different rate than its impurities, leading to their separation.

| Technique | Principle of Separation | Application |

| Acid-Base Extraction | Differential solubility in acidic/basic aqueous solutions based on pKa. | Separates the acidic product from neutral or basic impurities. |

| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. | Final purification of the solid product to obtain high-purity crystals. orgsyn.org |

| Column Chromatography | Differential adsorption/partitioning between a stationary phase and a mobile phase. | Used when recrystallization is ineffective or for separating closely related compounds. |

| Decolorization | Adsorption of colored impurities onto activated carbon. | Removal of highly conjugated, colored byproducts. orgsyn.org |

Derivatization Strategies for the this compound Core

The chemical structure of this compound offers multiple sites for derivatization, with the carboxylic acid group being the most reactive and versatile handle for chemical modification.

The most common derivatization strategy is the formation of esters and amides . The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride can then be readily reacted with a wide range of alcohols or amines to produce a library of ester and amide derivatives, respectively. researchgate.net Alternatively, direct coupling of the carboxylic acid with alcohols or amines can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). organic-chemistry.org

The carboxylic acid moiety can also be used as a handle for other transformations. For example, it can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized. Additionally, the carboxylic acid can be derivatized for analytical purposes, such as forming fluorescent or mass-spectrometry-active tags to aid in detection and quantification. nih.gov

| Derivative Type | Reagents and Conditions | Functional Group Transformation |

| Esters | R-OH, Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC) | -COOH → -COOR |

| Amides | R₂-NH, Coupling agent (e.g., EDCI) | -COOH → -CONR₂ |

| Acyl Chlorides | Thionyl chloride (SOCl₂) or Oxalyl chloride | -COOH → -COCl |

| Primary Alcohols | Lithium aluminum hydride (LiAlH₄), followed by aqueous workup | -COOH → -CH₂OH |

Chemical Modifications at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification, readily undergoing conversion into esters and amides to produce a diverse library of derivatives. These transformations are typically achieved through well-established synthetic protocols.

Esterification: The conversion of the carboxylic acid to its corresponding esters is commonly performed via Fischer esterification. masterorganicchemistry.comresearchgate.net This acid-catalyzed reaction involves heating the parent acid in an excess of the desired alcohol, with a strong acid like sulfuric acid (H₂SO₄) or a solid acid catalyst, to drive the equilibrium towards the ester product. masterorganicchemistry.com This method is effective for producing simple alkyl esters. For more sensitive substrates or complex alcohols, coupling agents can be employed.

Amidation: The synthesis of amides from this compound is a key transformation. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. luxembourg-bio.com Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve yields. luxembourg-bio.comfishersci.co.uk Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the desired amide. nih.gov

The tables below summarize common methods for these transformations.

| Ester Product | Alcohol | Reagents and Conditions | Reaction Type |

|---|---|---|---|

| Methyl 2-((4-methylquinolin-2-yl)oxy)acetate | Methanol | H₂SO₄ (catalyst), Reflux | Fischer Esterification |

| Ethyl 2-((4-methylquinolin-2-yl)oxy)acetate | Ethanol | H₂SO₄ (catalyst), Reflux | Fischer Esterification |

| Benzyl 2-((4-methylquinolin-2-yl)oxy)acetate | Benzyl alcohol | DCC, DMAP, CH₂Cl₂, Room Temp | Coupling Agent-Mediated |

| Amide Product | Amine | Reagents and Conditions | Reaction Type |

|---|---|---|---|

| N-Methyl-2-((4-methylquinolin-2-yl)oxy)acetamide | Methylamine | EDC, HOBt, DMF, Room Temp | Carbodiimide Coupling |

| N-Phenyl-2-((4-methylquinolin-2-yl)oxy)acetamide | Aniline | 1) SOCl₂, Reflux; 2) Aniline, Et₃N, CH₂Cl₂ | Acyl Chloride Formation |

| 2-((4-Methylquinolin-2-yl)oxy)-1-(piperidin-1-yl)ethan-1-one | Piperidine | HATU, DIPEA, DMF, Room Temp | Peptide Coupling |

Functionalization and Substitution Patterns on the Quinoline Moiety

The quinoline ring itself is a target for functionalization, although its reactivity is influenced by the existing substituents. The electron-donating nature of the ether linkage at the C2-position and the methyl group at the C4-position activate the ring system, but direct electrophilic substitution must be carefully controlled to achieve desired regioselectivity. rsc.org

Modern synthetic methods, particularly those involving C-H activation, have become powerful tools for the regioselective functionalization of quinoline systems. rsc.orgmdpi.com These reactions often employ transition metal catalysts (e.g., palladium, rhodium, copper) to direct the introduction of new functional groups to specific positions. mdpi.com For the 2-alkoxy-4-methylquinoline scaffold, electrophilic attack would be predicted to occur on the benzene (B151609) portion of the bicyclic system, typically at the C5 and C7 positions. Common functionalization reactions include nitration, halogenation, and Friedel-Crafts type reactions, though conditions must be optimized to avoid side reactions.

The table below outlines potential functionalization reactions on the quinoline core.

| Reaction | Typical Reagents | Expected Position of Substitution | Product Class |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 / C7 | Nitro-substituted quinoline |

| Bromination | N-Bromosuccinimide (NBS) | C5 / C7 / C3 | Bromo-substituted quinoline |

| C-H Arylation | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂) | C8 (via directing group strategy) | Aryl-substituted quinoline |

Exploration of Linker Modifications and Heterocyclic Ring Expansions

Alterations to the oxyacetic acid linker and expansion of the quinoline ring represent more complex synthetic challenges that can lead to novel molecular frameworks.

Linker Modifications: The -O-CH₂-COOH linker can be modified to alter the spacing and flexibility between the quinoline core and the terminal functional group. This can be achieved by employing longer-chain ω-haloalkanoic acids (e.g., 4-bromobutanoic acid) in the initial synthesis with 4-methylquinolin-2-one. This approach allows for the systematic extension of the alkyl chain, providing derivatives with varied spatial properties.

Heterocyclic Ring Expansions: While less common for this specific molecule, the expansion of the quinoline ring system to larger heterocycles like benzodiazepines or diazepinoquinolines is a known transformation in quinoline chemistry. Such reactions often begin with the strategic introduction of functional groups onto the quinoline core that can then participate in intramolecular cyclization reactions. For example, functionalization at the C3 position with a group that can be converted into a two-carbon chain bearing a terminal amine could, in principle, be used to build a seven-membered ring fused to the quinoline system. This area remains largely unexplored for this compound itself but represents a potential avenue for future synthetic exploration.

Biological Activity and Mechanistic Elucidation of 2 4 Methylquinolin 2 Yl Oxy Acetic Acid

Identification and Characterization of Molecular Targets for 2-((4-Methylquinolin-2-yl)oxy)acetic Acid

Exploration of Protein-Ligand Interactions

Research on analogous compounds, such as other quinoline-oxy-acetic acid derivatives or quinolones with different substitution patterns, does exist and indicates a potential for biological activity within this chemical class. However, in strict adherence to the user's request to focus solely on "this compound," no further information can be provided.

Despite extensive research, detailed information regarding the specific biological activity and mechanistic elucidation of this compound is not available in the public domain. Scientific literature provides a broad overview of the biological activities of the quinoline (B57606) class of compounds, to which this compound belongs. However, data pinpointing the specific intracellular signaling pathway perturbations, structure-mechanism relationships, and a comparative analysis with its direct bioactive analogs are currently not documented.

The quinoline scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The biological effects of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring. For instance, the introduction of different functional groups can significantly modulate the compound's bioactivity, target specificity, and pharmacokinetic properties.

Similarly, acetic acid derivatives are also a common motif in pharmacologically active molecules, often contributing to the compound's solubility and ability to interact with biological targets. The combination of a quinoline nucleus with an acetic acid moiety, as seen in this compound, suggests potential biological activity. However, without specific experimental data, any discussion on its mechanism of action would be purely speculative.

Detailed studies, including in vitro and in vivo assays, are necessary to elucidate the biological profile of this compound. Such research would involve screening for activity against various cell lines and pathogens, followed by in-depth mechanistic studies to identify its molecular targets and the signaling pathways it affects. Furthermore, structure-activity relationship (SAR) studies, comparing the activity of this compound with that of closely related analogs, would be crucial for understanding the chemical features essential for its biological effects and for the rational design of more potent and selective derivatives.

At present, the absence of such specific data in the scientific literature prevents a detailed discussion as per the requested article structure. Further research is required to uncover the biological potential and mechanism of action of this compound.

Structure Activity Relationship Sar and Structural Modifications of 2 4 Methylquinolin 2 Yl Oxy Acetic Acid Derivatives

Systematic Variation of the Quinoline (B57606) Ring Substituents in 2-((4-Methylquinolin-2-yl)oxy)acetic Acid Analogs

Impact of Methyl Group Position and Bioisosteric Replacements

The influence of the methyl group at the 4-position of the quinoline ring is a key determinant of the molecule's properties. However, no studies were identified that systematically moved this methyl group to other positions (e.g., 6, 7, or 8) or replaced it with bioisosteric equivalents such as ethyl, trifluoromethyl, or a cyclopropyl (B3062369) group to evaluate the impact on a specific biological activity.

Effects of Halogenation on Biological Potency and Selectivity

The introduction of halogens (e.g., fluorine, chlorine, bromine) at various positions on the quinoline ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Research on other quinoline derivatives has shown that halogenation can significantly impact potency and selectivity. For instance, a study on (5-chloro-quinolin-8-yloxy)acetic acid highlighted that the presence of a chlorine atom increases the reactivity of the compound compared to its non-halogenated counterpart. researchgate.net However, specific studies detailing the effects of halogenation on the this compound scaffold are not available.

Introduction of Diverse Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the quinoline ring can dramatically alter the biological activity of a compound. Electron-donating groups (e.g., methoxy, amino) and electron-withdrawing groups (e.g., nitro, cyano) can affect the molecule's interaction with biological targets. In a study of different quinoline derivatives, it was noted that the presence of electron-withdrawing groups can decrease the electron density at the coordination site, which in turn can decrease the stability of metal complexes and their catalytic activity. researchgate.net Conversely, another study on quinoline derivatives suggested that amine moieties, acting as electron-donating groups, can enhance antioxidant capacity. A theoretical study on chloroquine (B1663885) and quinine (B1679958) indicated that the 4-amino group is a more significant contributor to electron donation than a 6-methoxy group. However, no dedicated research has been found that applies these principles systematically to this compound to create a clear SAR profile.

Exploration of the Acetic Acid Side Chain Modifications

Modification of the acetic acid side chain is another critical aspect of SAR studies. This can involve changing the length of the linker or replacing the carboxylic acid group with other functionalities.

Homologation and Chain Elongation of the Carboxylic Acid Linker

Altering the length of the acetic acid side chain to propanoic or butanoic acid can impact the molecule's flexibility and ability to reach its binding site. A study on 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives, a structurally distinct but related class of compounds, found that modifications to the side chain influenced their activity as rhizogenesis stimulators. nih.gov However, no such systematic study on the homologation of the side chain of this compound has been reported.

Bioisosteric Replacements and Derivatives of the Carboxylic Acid Group

The carboxylic acid group is a key pharmacophoric feature, often involved in hydrogen bonding interactions. Replacing it with bioisosteres such as tetrazoles or sulfonamides can improve metabolic stability and pharmacokinetic properties while maintaining biological activity. Current time information in Hyderabad, IN.researchgate.net The tetrazole group, in particular, is a well-known carboxylic acid bioisostere due to its similar pKa and spatial arrangement. researchgate.net While the principles of bioisosteric replacement are well-established in medicinal chemistry, their specific application to this compound, with corresponding activity data, has not been documented in the reviewed literature.

The following table would typically present data from such SAR studies, but due to the lack of available information, it remains unpopulated.

| Compound ID | Quinoline Ring Modification | Side Chain Modification | Biological Activity (IC₅₀/EC₅₀ in µM) |

| Parent | 4-Methyl | -CH₂COOH | Data not available |

| Analog 1 | 6-Methyl | -CH₂COOH | Data not available |

| Analog 2 | 4-CF₃ | -CH₂COOH | Data not available |

| Analog 3 | 6-Chloro | -CH₂COOH | Data not available |

| Analog 4 | 4-Methyl | -(CH₂)₂COOH | Data not available |

| Analog 5 | 4-Methyl | -CH₂-tetrazole | Data not available |

| Analog 6 | 4-Methyl | -CH₂SO₂NH₂ | Data not available |

Based on a thorough search of scientific databases, there is a significant gap in the publicly available literature regarding the detailed structure-activity relationships of this compound and its derivatives as per the specified structural modifications. While general principles of medicinal chemistry and SAR studies of other quinoline-containing compounds provide a framework for potential modifications, the absence of specific experimental data for this particular scaffold prevents a comprehensive analysis. Further research is required to systematically explore the chemical space around this compound to elucidate its SAR and unlock its full therapeutic potential.

Computational and Cheminformatic Investigations of 2 4 Methylquinolin 2 Yl Oxy Acetic Acid

Molecular Modeling and Docking Studies of 2-((4-Methylquinolin-2-yl)oxy)acetic Acid with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel ligand with a protein or enzyme of interest.

While specific molecular docking studies for this compound have not been extensively published, the quinoline (B57606) scaffold, which forms the core of this molecule, is recognized as a "privileged structure" in medicinal chemistry. Quinoline derivatives have been shown to interact with a wide variety of biological targets. For example, compounds with a 4-hydroxy-2-quinolinone framework have been investigated as inhibitors of enzymes such as soybean lipoxygenase (LOX), which is indicative of potential anti-inflammatory activity mdpi.com. Other studies on quinolone derivatives have identified DNA gyrase, an essential bacterial enzyme, as a primary target, highlighting the antibacterial potential of this class of compounds.

A typical molecular docking investigation would involve preparing the three-dimensional structure of this compound and docking it into the active site of a potential target protein. The results would be analyzed based on the binding energy (a lower value indicating a more favorable interaction) and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. Such studies are crucial for hypothesizing a mechanism of action and guiding the design of more potent analogs.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of a molecule. These calculations can determine optimized molecular geometry, orbital energies, and the distribution of electron density.

Specific DFT studies on this compound are not widely available in the literature. However, analyses of closely related quinoline-oxy-acetic acid derivatives provide a strong model for its expected electronic properties scirp.org. For instance, a DFT study on (5-chloro-quinolin-8-yloxy)acetic acid revealed key insights into its structure and reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining molecular reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity nih.gov. For a related compound, 2-(quinolin-8-yloxy)acetic acid, a large HOMO-LUMO gap was calculated, indicating good stability and high chemical hardness scirp.org.

Molecular Electrostatic Potential (MEP) maps are another valuable output, illustrating the charge distribution across the molecule. These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are key to understanding intermolecular interactions. In quinoline derivatives, the oxygen atoms of the carboxylic acid and the ether linkage, along with the quinoline nitrogen, typically represent regions of negative potential, making them likely sites for hydrogen bonding scirp.orgnih.gov.

Table 1: Representative Electronic Properties Calculated via DFT for a Quinoline-oxy-acetic Acid Analog This data is for the analogous compound (5-chloro-quinolin-8-yloxy)acetic acid and is presented to illustrate typical results from quantum chemical calculations.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.75 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.32 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.43 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.50 Debye | Measures the polarity of the molecule. |

In Silico Prediction of Physicochemical Properties Relevant to Molecular Behavior

Key properties include molecular weight (MW), the logarithm of the octanol-water partition coefficient (LogP) as a measure of lipophilicity, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to predict if a compound possesses properties that would make it a likely orally active drug in humans.

Table 2: Predicted Physicochemical Properties of this compound These values are representative predictions generated by common in silico cheminformatics tools.

| Property | Predicted Value | Relevance to Molecular Behavior |

|---|---|---|

| Molecular Formula | C12H11NO3 | Defines the elemental composition. |

| Molecular Weight | 217.22 g/mol | Influences absorption and distribution. (Lipinski's Rule: <500) |

| LogP (Consensus) | 1.85 | Indicates lipophilicity and affects permeability. (Lipinski's Rule: ≤5) |

| Topological Polar Surface Area (TPSA) | 59.1 Ų | Predicts membrane permeability. (Generally <140 Ų for good CNS penetration) |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. (Lipinski's Rule: ≤5) |

| Hydrogen Bond Acceptors | 4 | Influences solubility and receptor binding. (Lipinski's Rule: ≤10) |

| Rotatable Bonds | 3 | Affects conformational flexibility and binding. (Generally ≤10) |

| Lipinski's Rule Violations | 0 | Suggests good potential for oral bioavailability. |

Conformational Analysis and Energy Minimization of the this compound Molecule

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the most stable, low-energy conformation is critical, as this is the form the molecule is most likely to adopt when interacting with a biological target.

This analysis is typically performed using computational chemistry software. The process involves an initial exploration of the potential energy surface by systematically rotating the molecule's flexible bonds. Each resulting conformer is then subjected to energy minimization, usually through quantum mechanical or molecular mechanics calculations, to find its most stable geometry.

For this compound, the key rotatable bonds are the C-O and O-C bonds of the ether linkage and the C-C bond of the acetic acid side chain. A thorough conformational search would reveal the preferred orientation of the acetic acid group relative to the quinoline ring. Studies on similar molecules, like (5-chloro-quinolin-8-yloxy)acetic acid, have shown that intramolecular hydrogen bonds, for example between the carboxylic acid proton and the ether oxygen, can play a significant role in stabilizing certain conformers scirp.org. The global minimum energy conformation represents the most probable structure of the molecule and is the most appropriate one to use for subsequent docking and pharmacophore modeling studies.

Pharmacophore Modeling and Virtual Screening Applications for Novel Ligand Discovery

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features typically include hydrophobic centroids, aromatic rings, hydrogen bond acceptors, hydrogen bond donors, and positive or negative ionizable groups.

Pharmacophore models can be developed based on the structure of a known active site (structure-based) or a set of active ligands (ligand-based). For the quinoline class of compounds, pharmacophore models have been successfully developed for inhibitors of targets like DNA gyrase. A common model for quinolone-based DNA gyrase inhibitors includes features such as three hydrogen bond acceptors and one hydrophobic moiety.

The molecular structure of this compound possesses several key features that would contribute to a pharmacophore model:

Hydrogen Bond Acceptors: The nitrogen atom in the quinoline ring, the ether oxygen, and the carbonyl oxygen of the carboxylic acid.

Hydrogen Bond Donor: The hydroxyl proton of the carboxylic acid.

Aromatic/Hydrophobic Region: The bicyclic quinoline ring system.

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for other molecules that contain the same essential features in the correct spatial arrangement. This virtual screening process is a highly efficient method for identifying novel lead compounds that may have similar biological activity, thus accelerating the discovery of new potential therapeutic agents.

Computational Assessment of Absorption and Distribution Characteristics

The assessment of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico ADME models provide early predictions of a compound's pharmacokinetic profile, helping to identify potential liabilities before committing to costly and time-consuming synthesis and experimental testing researchgate.net.

For this compound, various ADME parameters can be predicted. Gastrointestinal (GI) absorption is often high for compounds that conform to Lipinski's Rule of Five, as this molecule does. Its moderate lipophilicity (LogP ≈ 1.85) and relatively low polar surface area (TPSA = 59.1 Ų) suggest it is likely to have good passive absorption.

Another key distribution characteristic is the ability to cross the blood-brain barrier (BBB). While its TPSA is within a range that can allow for CNS penetration, specific predictive models would be needed to confirm whether it is likely to be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain. The presence of a carboxylic acid group may increase its potential for interaction with various transporters in the body.

Table 3: Predicted ADME and Pharmacokinetic Properties of this compound These values are representative predictions generated by common in silico ADME prediction software.

| ADME Parameter | Predicted Outcome | Pharmacokinetic Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Good candidate for oral administration. |

| Blood-Brain Barrier (BBB) Permeant | Yes (predicted) | May have potential for CNS activity. |

| P-glycoprotein (P-gp) Substrate | No (predicted) | Less likely to be subject to active efflux from the brain. |

| CYP450 2D6 Inhibitor | No (predicted) | Lower potential for drug-drug interactions via this major metabolic enzyme. |

| Lipinski's Rule of Five | Passes (0 violations) | Indicates favorable "drug-like" properties for oral bioavailability. |

Future Research Directions and Unaddressed Avenues for 2 4 Methylquinolin 2 Yl Oxy Acetic Acid Research

Development of Novel and Sustainable Synthetic Routes for 2-((4-Methylquinolin-2-yl)oxy)acetic Acid and its Analogs

Traditional synthetic methods for quinoline (B57606) derivatives, such as the Skraup, Doebner-von Miller, and Friedlander syntheses, often rely on harsh conditions, hazardous reagents, and lengthy reaction times, posing environmental and economic challenges. nih.govresearchgate.net The future of synthesizing this compound and its analogs lies in the adoption of green and sustainable chemistry principles. researchgate.netacs.org

Key research avenues include:

Microwave and Ultrasound-Assisted Synthesis : These techniques can dramatically reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. nih.gov

Development of Eco-Friendly Catalysts : Research should focus on employing recyclable and less toxic catalysts, such as polymer-supported sulphonic acid or para-sulfonic acid calix acs.orgarene, to drive the synthesis reactions. researchgate.netasianpubs.org

Use of Greener Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a critical step towards sustainability. researchgate.net

One-Pot Synthesis Protocols : Designing multi-step reactions in a single vessel minimizes waste, reduces solvent consumption, and improves operational efficiency. nih.govresearchgate.net

| Parameter | Traditional Methods (e.g., Skraup, Friedlander) | Green/Sustainable Methods |

|---|---|---|

| Conditions | High temperatures, harsh acids (e.g., sulfuric acid) nih.govresearchgate.net | Milder reaction conditions, reduced energy input researchgate.netasianpubs.org |

| Catalysts | Often require stoichiometric amounts of hazardous catalysts nih.gov | Use of recyclable, non-toxic catalysts (e.g., p-TSA, K2CO3) researchgate.net |

| Solvents | Use of hazardous organic solvents (e.g., nitrobenzene) researchgate.net | Water, ethanol, or solvent-free conditions researchgate.net |

| Efficiency | Long reaction times, often multi-step with difficult work-up nih.gov | Reduced reaction times, one-pot strategies, easier work-up nih.govresearchgate.net |

| Environmental Impact | Significant waste generation, use of non-biodegradable compounds researchgate.net | Minimized waste, adherence to green chemistry principles asianpubs.org |

Identification of Additional Biological Targets and Mechanisms of Action through Advanced Screening

While the quinoline nucleus is known to interact with a multitude of biological targets, including protein kinases (c-Met, PI3K, mTOR) and proteases, the specific targets of this compound remain largely unexplored. nih.govnih.gov Future research should employ advanced screening methodologies to elucidate its mechanism of action and identify novel therapeutic applications.

Prospective screening strategies include:

Structure-Based Virtual Screening : Utilizing computational models of known protein targets to predict the binding affinity of this compound and its virtual library of analogs. This can rapidly identify potential targets involved in viral replication or cancer signaling pathways. nih.gov

High-Throughput Screening (HTS) : Testing the compound against large libraries of biological targets (enzymes, receptors, etc.) to empirically identify hits.

Phenotypic Screening : Assessing the compound's effect on cell models of various diseases to identify therapeutic potential without a preconceived target.

Target Deconvolution : For hits identified through phenotypic screening, advanced proteomics and genomics techniques can be used to pinpoint the specific molecular target responsible for the observed biological effect.

Application of Advanced Structural Biology Techniques for Ligand-Target Complex Characterization

A fundamental understanding of how a ligand binds to its target is crucial for rational drug design. Advanced structural biology techniques are essential for visualizing the precise interactions between this compound analogs and their identified biological targets at an atomic level. youtube.com

Future work in this area should involve:

X-ray Crystallography : This technique can provide high-resolution structures of the ligand-protein complex, revealing key binding interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. youtube.com

Cryo-Electron Microscopy (Cryo-EM) : Particularly useful for large protein complexes that are difficult to crystallize, cryo-EM has revolutionized the study of biological molecules, allowing for the determination of their structures in a near-native state. youtube.com

Computational Modeling and Molecular Dynamics (MD) Simulations : These in-silico methods complement experimental techniques by predicting binding modes and exploring the dynamic behavior of the ligand-target complex over time, providing insights into conformational changes and binding stability. nih.govmdpi.com

Rational Design and Synthesis of Next-Generation this compound Analogs

Armed with knowledge of biological targets and ligand-binding interactions, the next step is the rational design of new analogs with superior efficacy, selectivity, and pharmacokinetic properties. nih.gov This involves a systematic exploration of the structure-activity relationship (SAR). mdpi.com

Key approaches for designing next-generation analogs include:

Quantitative Structure-Activity Relationship (QSAR) : Developing mathematical models that correlate the chemical structure of compounds with their biological activity. These models can predict the activity of newly designed molecules before synthesis. mdpi.comnih.gov

Comparative Molecular Field Analysis (CoMFA) : A 3D-QSAR technique that generates contour maps to visualize how steric and electrostatic fields of a molecule influence its activity, guiding modifications to enhance potency. mdpi.comnih.gov

Fragment-Based Drug Design (FBDD) : Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

Scaffold Hopping and Bioisosteric Replacement : Modifying the core quinoline structure or replacing key functional groups with bioisosteres to improve properties like solubility, metabolic stability, or target affinity while retaining essential binding interactions.

Integration of Artificial Intelligence and Machine Learning in the Optimization of this compound Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is transforming the drug discovery process, offering powerful tools to analyze complex datasets, predict molecular properties, and accelerate the design-synthesize-test cycle. nih.govmdpi.com

Future applications of AI/ML in the development of this compound derivatives include:

Predictive Modeling : ML algorithms can be trained on large datasets to predict physicochemical properties, biological activity, and ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel analogs, reducing the need for extensive experimental testing. mdpi.comnih.gov

De Novo Drug Design : Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties optimized for a specific biological target. nih.gov

Lead Optimization : AI can analyze SAR data to suggest modifications that are most likely to improve the potency and selectivity of lead compounds, streamlining the optimization process. nih.gov

Accelerated Screening : Machine learning can enhance virtual screening by more accurately predicting which compounds from a large library are likely to be active, prioritizing them for experimental validation. nih.govjsr.org By leveraging these advanced computational approaches, the development of optimized this compound derivatives can be made more efficient and cost-effective. bpasjournals.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((4-Methylquinolin-2-yl)oxy)acetic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-methyl-2-quinolinol with chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours yields the target compound. Optimization involves adjusting stoichiometry, solvent polarity, and temperature to enhance yield (e.g., using microwave-assisted synthesis for faster kinetics) .

- Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How can the purity and structural integrity of synthesized this compound be validated?

- Analytical Techniques :

- Purity : HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) or melting point analysis.

- Structural Confirmation :

- NMR : Compare H and C spectra with literature data (e.g., quinoline ring protons at δ 8.5–9.0 ppm, acetate protons at δ 4.0–4.5 ppm) .

- X-ray Crystallography : Use SHELX software for single-crystal structure determination (if crystals are obtainable) .

Q. What preliminary biological screening assays are appropriate for assessing the bioactivity of this compound?

- Anti-inflammatory Activity : Perform COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .

- Antimicrobial Screening : Use broth microdilution methods (e.g., MIC determination against E. coli or S. aureus) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?

- Experimental Variables : Standardize assay conditions (e.g., cell line passage number, serum concentration in media) to minimize variability.

- Data Validation : Replicate studies with orthogonal methods (e.g., confirm anti-inflammatory results via both ELISA and Western blot for COX-2 expression) .

- Meta-Analysis : Compare structural analogs (e.g., 2-((5-Chloroquinolin-8-yl)oxy)acetic acid) to identify substituent effects on activity .

Q. What computational strategies are effective in predicting the interaction of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 or bacterial topoisomerases. Focus on hydrogen bonding with the acetate group and π-π stacking of the quinoline ring .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Challenges : Low solubility in common solvents and polymorphism.

- Solutions : Use solvent diffusion (e.g., layering hexane over a DMSO solution) or co-crystallization with coformers (e.g., nicotinamide). Refine structures using SHELXL with high-resolution data (R-factor < 0.05) .

Q. How does the electronic configuration of substituents influence the compound’s reactivity and bioactivity?

- Reactivity : Electron-withdrawing groups (e.g., Cl at the quinoline 5-position) enhance electrophilic substitution rates. The acetate group’s acidity (pKa ~3.5) impacts solubility and metal chelation .

- Bioactivity : Methoxy or hydroxy groups at specific positions (e.g., 6-methoxy in quinoline derivatives) improve antimicrobial potency by enhancing membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.